2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl- is a chemical compound characterized by its unique structure, which includes a naphthalene ring, a cyano group, and a carboxamide functional group. Its molecular formula is , and it has a molecular weight of 286.3 g/mol. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and materials science.
The compound can be synthesized through various methods involving substituted aryl or heteryl amines and alkyl cyanoacetates. It is commercially available from specialized chemical suppliers, ensuring quality for research and industrial applications.
2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl- is classified under organic compounds, specifically within the categories of amides and aromatic compounds. It is also recognized for its potential biological activities, making it relevant in pharmacological studies.
The synthesis of 2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl- typically involves the following methods:
The molecular structure of 2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl- features:
Property | Value |
---|---|
CAS Number | 653604-26-3 |
Molecular Formula | |
Molecular Weight | 286.3 g/mol |
IUPAC Name | 6-cyano-N-methyl-N-phenylnaphthalene-2-carboxamide |
InChI Key | RXBFLNOZYSHCQH-UHFFFAOYSA-N |
Canonical SMILES | CN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)C#N |
2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl- can undergo several types of chemical reactions:
The mechanism of action for 2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl- involves its interactions with specific molecular targets:
These interactions can modulate various biochemical pathways, which may lead to therapeutic effects or other biological activities.
The compound exhibits typical characteristics associated with aromatic amides:
Key chemical properties include:
2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl- has several scientific uses:
This compound’s unique structure and properties make it valuable for ongoing research across multiple scientific disciplines.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1